(E)-1-Phenyl-2-(propan-2-yl)diazene
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Overview
Description
1-Isopropyl-2-phenyldiazene is an organic compound belonging to the class of azobenzenes Azobenzenes are characterized by the presence of a nitrogen-nitrogen double bond (N=N) connecting two aromatic rings
Preparation Methods
1-Isopropyl-2-phenyldiazene can be synthesized through several methods, with the most common being the Mills reaction. This reaction involves the condensation of an aniline derivative with a nitrosobenzene derivative under acidic conditions. For instance, the synthesis of (E)-1-(2,6-diisopropylphenyl)-2-phenyldiazene can be achieved by reacting 2,6-diisopropylaniline with nitrosobenzene in acetic acid at 90°C for 1 hour, yielding the desired product in 60% yield .
Industrial production methods for azobenzenes typically involve large-scale reactions under controlled conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to optimize reaction parameters and minimize human error.
Chemical Reactions Analysis
1-Isopropyl-2-phenyldiazene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso and nitro derivatives.
Reduction: Reduction of 1-Isopropyl-2-phenyldiazene can yield hydrazine derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like bromine for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Isopropyl-2-phenyldiazene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound for studying azobenzene derivatives.
Biology: The compound’s ability to undergo photoisomerization makes it useful in the development of molecular switches and light-responsive materials.
Industry: The compound is used in the production of dyes and pigments, taking advantage of its vibrant color and stability.
Mechanism of Action
The mechanism of action of 1-Isopropyl-2-phenyldiazene primarily involves its ability to undergo cis-trans isomerization upon exposure to light. This photoisomerization process allows the compound to switch between two different conformations, which can be exploited in various applications, such as molecular switches and light-responsive materials. The molecular targets and pathways involved in this process are primarily related to the interaction of the compound with light and its subsequent structural changes.
Comparison with Similar Compounds
1-Isopropyl-2-phenyldiazene can be compared with other azobenzene derivatives, such as:
Azobenzene: The parent compound with no substituents on the aromatic rings.
4,4’-Dimethylazobenzene: A derivative with methyl groups on the para positions of both aromatic rings.
4,4’-Dihydroxyazobenzene: A derivative with hydroxyl groups on the para positions of both aromatic rings.
The uniqueness of 1-Isopropyl-2-phenyldiazene lies in its isopropyl group, which can influence its physical and chemical properties, such as solubility, stability, and reactivity. This makes it a valuable compound for specific applications where these properties are desired.
Properties
CAS No. |
1075-73-6 |
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Molecular Formula |
C9H12N2 |
Molecular Weight |
148.20 g/mol |
IUPAC Name |
phenyl(propan-2-yl)diazene |
InChI |
InChI=1S/C9H12N2/c1-8(2)10-11-9-6-4-3-5-7-9/h3-8H,1-2H3 |
InChI Key |
LSRGSUHWUKKUNW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N=NC1=CC=CC=C1 |
Origin of Product |
United States |
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